molecular formula C11H14N2O2 B13802636 (1S,2S)-1-amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid

(1S,2S)-1-amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid

Cat. No.: B13802636
M. Wt: 206.24 g/mol
InChI Key: PFBQTPYTVVGVRB-KWQFWETISA-N
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Description

(1S,2S)-1-amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with significant potential in various fields of scientific research. This compound is characterized by its unique structural features, including a cyclopropane ring, an amino group, and an anilinomethyl substituent. These structural elements contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid typically involves the diastereoselective nucleophilic substitution of chiral, non-racemic bromocyclopropanes. One common method includes the use of (1R,2S)-1-bromo-2-methyl-2-naphthalen-2-yl)cyclopropane-1-carboxylic acid as a starting material. This compound undergoes a reaction with oxalyl chloride and tert-butyl amine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

(1S,2S)-1-amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. For example, it can interact with metabotropic glutamate receptors, influencing neurotransmission pathways . The precise binding mode and interaction dynamics are often studied using in silico modeling and pharmacological assays.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-1-amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature and the presence of both amino and anilinomethyl groups make it a valuable compound for stereoselective synthesis and biochemical studies.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

(1S,2S)-1-amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c12-11(10(14)15)6-8(11)7-13-9-4-2-1-3-5-9/h1-5,8,13H,6-7,12H2,(H,14,15)/t8-,11-/m0/s1

InChI Key

PFBQTPYTVVGVRB-KWQFWETISA-N

Isomeric SMILES

C1[C@H]([C@@]1(C(=O)O)N)CNC2=CC=CC=C2

Canonical SMILES

C1C(C1(C(=O)O)N)CNC2=CC=CC=C2

Origin of Product

United States

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